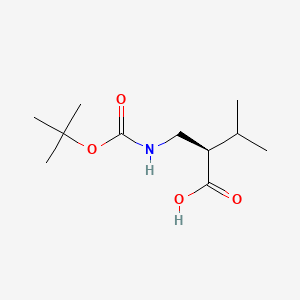

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid

説明

®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method is the chemoselective N-tert-butyloxycarbonylation of amines using glycerol as a solvent at room temperature. This method is catalyst-free, efficient, and environmentally benign .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar chemoselective protection methods. The operational simplicity, cleaner reaction, rapid convergence, functional group tolerance, excellent yield, high selectivity, and solvent recyclability make this protocol feasible and economical for industrial applications .

化学反応の分析

Types of Reactions

®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under mild conditions using reagents like oxalyl chloride in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.

Common Reagents and Conditions

Oxalyl Chloride in Methanol: Used for the mild deprotection of the Boc group.

Glycerol: Used as a solvent in the chemoselective N-tert-butyloxycarbonylation of amines.

Major Products Formed

Free Amine: Formed after the deprotection of the Boc group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Potentiation

One of the notable applications of (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid is its role as an antibiotic potentiator. Research indicates that derivatives of this compound enhance the efficacy of antibiotics against resistant bacterial strains. For instance, studies have shown that it can significantly reduce the minimum inhibitory concentration (MIC) of clarithromycin against E. coli by 128-fold when used in combination with specific acyl derivatives .

1.2 Protein Kinase B Inhibition

The compound has also been explored for its potential in inhibiting Protein Kinase B (PKB), which is implicated in various cancers and metabolic disorders. Patented methods utilizing this compound focus on its ability to interfere with PKB signaling pathways, thereby offering therapeutic avenues for treating diseases mediated by this kinase .

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. Its protective group (tert-butyloxycarbonyl) allows for selective reactions during the synthesis process, making it ideal for creating complex peptide structures:

| Property | Details |

|---|---|

| Use in Synthesis | Protecting group for amines |

| Reactivity | Stable under acidic conditions |

| Applications | Formation of peptides and proteins |

Biochemical Studies

The compound is utilized in various biochemical assays due to its structural similarity to natural amino acids, allowing researchers to study protein folding and enzyme activity effectively.

Case Study: Enhancing Enzyme Activity

In a study examining the effects of various amino acid derivatives on enzyme kinetics, this compound was found to enhance the activity of certain enzymes involved in metabolic pathways, demonstrating its utility in biochemical research .

作用機序

The mechanism of action of ®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid primarily involves the protection and deprotection of the amine group. The Boc group provides stability to the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

類似化合物との比較

Similar Compounds

N-tert-Butyloxycarbonyl (Boc) Protected Amines: Compounds with similar Boc-protected amine groups.

tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.

Uniqueness

®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid is unique due to its chiral nature and the presence of a Boc-protected amine group, which provides stability and reactivity in various synthetic applications. Its efficient and environmentally benign synthesis methods further enhance its significance in research and industrial applications .

生物活性

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid, commonly referred to as Boc-(R)-Ala-OH, is a valine derivative with significant biological implications. This compound is notable for its role in peptide synthesis and as a building block in medicinal chemistry. Understanding its biological activity is crucial for its applications in drug development and therapeutic interventions.

- Molecular Formula : C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- CAS Number : 191664-14-9

- LogP : 2.25880 (indicating moderate hydrophobicity)

Biological Activity Overview

The biological activity of this compound primarily revolves around its use as an amino acid derivative in various biochemical applications. Its structural characteristics allow it to interact with several biological pathways and molecular targets.

- Amino Acid Metabolism : As a valine derivative, it participates in metabolic pathways that involve amino acids, influencing protein synthesis and cellular metabolism.

- Receptor Interactions : The compound has been shown to interact with various receptors, including:

- Enzyme Inhibition : Preliminary studies suggest that Boc-(R)-Ala-OH may inhibit certain enzymes involved in metabolic processes, which could have implications for conditions like obesity and diabetes .

Study 1: Synthesis and Biological Evaluation

A study conducted by Seebach et al. (1998) explored the synthesis of Boc-(R)-Ala-OH and its subsequent evaluation for biological activity. The researchers found that the compound exhibited significant inhibition of specific enzymes related to amino acid metabolism, suggesting potential therapeutic applications in metabolic disorders .

Study 2: Receptor Binding Affinity

Research published in Helvetica Chimica Acta highlighted the binding affinity of Boc-(R)-Ala-OH to various receptors. The compound showed promising results in binding assays, particularly with adrenergic and serotonin receptors, indicating its potential role as a modulator in neurotransmitter systems .

Study 3: Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has favorable absorption characteristics, with high gastrointestinal absorption rates and moderate permeability across biological membranes. This profile is advantageous for oral drug formulations .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 231.29 g/mol |

| LogP | 2.25880 |

| Solubility | High in organic solvents |

| Melting Point | Not available |

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Yes |

| Receptor Interaction | Adrenergic, Serotonin, Cannabinoid |

| Absorption | High |

特性

IUPAC Name |

(2R)-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJIQZVMCRTQQX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191664-14-9 | |

| Record name | (R)-2-[(Boc-amino)methyl]-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。